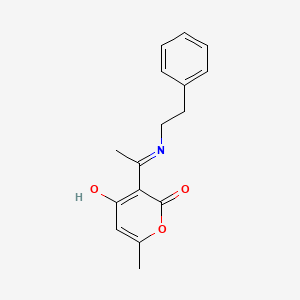
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopentanecarboxamide, also known as CP55940, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the early 1980s by Pfizer, and since then, it has been widely studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been synthesized through base-catalyzed intramolecular cyclization, showing the chemical reactivity and potential for creating complex molecules (Volkov et al., 2022).
- In a related study, derivatives of acid chloride containing a similar structure were synthesized using the Gewald reaction, demonstrating its versatility in creating anti-inflammatory and antioxidant compounds (Kumar et al., 2008).
Anticancer and Antimicrobial Potential
- Derivatives of this compound have shown potential in anticancer applications. For example, new thiophene-based compounds, which are structurally similar, have exhibited significant in vitro cytotoxicity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
- Compounds with a similar structural backbone have been investigated for their antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial research (Desai et al., 2011).
Structural and Spectroscopic Analysis
- The compound's analogs have been characterized using single crystal X-ray diffraction and spectroscopic methods, demonstrating their structural and electronic properties (Prabhuswamy et al., 2016).
- Similar compounds have been studied for their spectroscopic properties, providing insights into their chemical behavior and potential applications in various fields (Nycz et al., 2016).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2S/c22-19-5-3-18(4-6-19)21(10-1-2-11-21)20(25)23-12-7-16(8-13-24)17-9-14-26-15-17/h3-6,9,14-16,24H,1-2,7-8,10-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBFHYMNSUAHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2801208.png)
![1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B2801209.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)
![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)

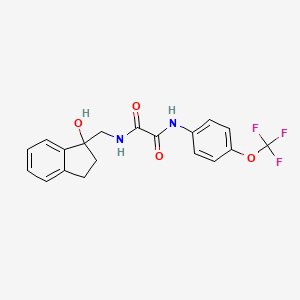
![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)
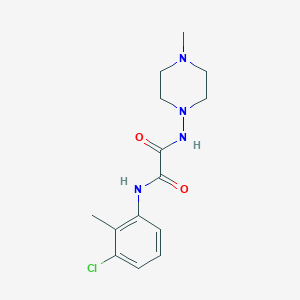


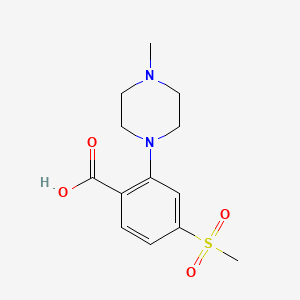
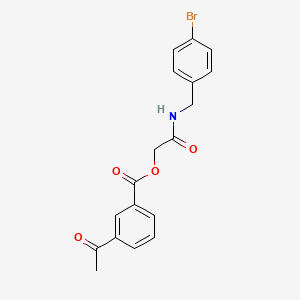
![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)
